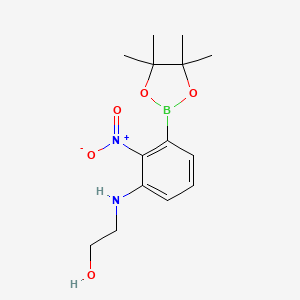
Erbium hexafluoropentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium hexafluoropentanedionate, with the chemical formula Er(C5H7O2F6)3, is a coordination compound containing erbium (Er), fluorine (F), carbon ©, hydrogen (H), and oxygen (O). It belongs to the class of metal β-diketonates, which find applications in various fields due to their unique properties.
Preparation Methods
Synthetic Routes:
Direct Synthesis:
Solution Method: Dissolving erbium oxide or erbium chloride in hexafluoropentanedione in a suitable solvent (such as acetone or acetonitrile) at elevated temperatures facilitates the formation of the complex.
Reaction Conditions:
- Temperature: Typically conducted at temperatures between 60°C and 100°C.
- Solvent: Organic solvents like acetone or acetonitrile are commonly used.
- Stoichiometry: The molar ratio of erbium precursor to hexafluoropentanedione affects the yield and purity of the product.
Industrial Production Methods:
While erbium hexafluoropentanedionate is not produced on a large scale, its synthesis follows similar principles as laboratory-scale methods.
Chemical Reactions Analysis
Erbium hexafluoropentanedionate participates in various chemical reactions:
Ligand Exchange: The hexafluoropentanedionate ligands can be replaced by other ligands (e.g., amines, phosphines) through ligand exchange reactions.
Thermal Decomposition: Upon heating, the complex decomposes to yield erbium oxide and volatile fluorinated compounds.
Coordination Chemistry: It serves as a precursor for erbium-containing materials, such as thin films and nanoparticles.
Common reagents include Lewis bases (for ligand exchange) and thermal energy (for decomposition).
Scientific Research Applications
Erbium hexafluoropentanedionate finds applications in:
Luminescent Materials: Erbium-doped materials exhibit intense green and red luminescence, making them useful for optical devices and displays.
Molecular Precursors: It serves as a precursor for erbium oxide thin films in microelectronics.
Biomedical Imaging: Erbium-based nanoparticles are investigated for bioimaging due to their low toxicity and strong luminescence.
Mechanism of Action
The exact mechanism by which erbium hexafluoropentanedionate exerts its effects depends on its application. In luminescent materials, erbium ions absorb energy and emit characteristic light upon relaxation. In biomedical imaging, the luminescence properties allow for cellular imaging and tracking.
Comparison with Similar Compounds
Erbium hexafluoropentanedionate is unique due to its specific combination of ligands (hexafluoropentanedionate) and the erbium ion. Similar compounds include other lanthanide β-diketonates, but each exhibits distinct properties.
Properties
IUPAC Name |
erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJCUGJFUYFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ErF18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)




![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)







